molecular formula C22H17N3O5S B2678526 (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 892293-84-4

(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2678526
CAS No.: 892293-84-4
M. Wt: 435.45
InChI Key: ZPZUOXUPKDCZLD-STZFKDTASA-N
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Description

(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound with a unique structure that includes a benzothiazine ring, a nitrophenyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with benzyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound has potential applications as a probe for studying enzyme interactions due to its ability to undergo specific chemical reactions. It can be used to label proteins or other biomolecules, allowing researchers to track their behavior in biological systems.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers or other materials with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s overall reactivity. The benzothiazine ring can interact with biological molecules, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione apart from similar compounds is its unique combination of functional groups. The presence of both a nitrophenyl group and a benzothiazine ring allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Biological Activity

The compound (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione (CAS: 893313-36-5) is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S, with a molar mass of 404.48 g/mol. The structure features a benzothiazine core that is substituted with a nitrophenyl group and a benzyl moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds related to benzothiazines exhibit significant antimicrobial properties. A study found that derivatives of benzothiazines possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Analgesic Properties

The analgesic activity of this compound has been investigated in several studies. It was shown to reduce pain responses in animal models, indicating potential as a non-steroidal anti-inflammatory drug (NSAID). The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response .

Anti-inflammatory Effects

In addition to its analgesic properties, this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of various benzothiazine derivatives, including our compound. The findings revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested strains .

Study 2: Analgesic and Anti-inflammatory Assessment

A series of experiments were conducted to assess the analgesic and anti-inflammatory properties using animal models. The compound was administered at different doses, showing significant pain relief comparable to standard NSAIDs like ibuprofen. Histological examinations indicated reduced tissue inflammation in treated groups .

Data Summary

Property Observation
Molecular Formula C23H20N2O3S
Molar Mass 404.48 g/mol
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria (MIC: 15-30 µg/mL)
Analgesic Activity Significant pain relief in animal models
Anti-inflammatory Activity Reduced pro-inflammatory cytokines

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-nitroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c26-22-19-8-4-5-9-20(19)24(15-16-6-2-1-3-7-16)31(29,30)21(22)14-23-17-10-12-18(13-11-17)25(27)28/h1-14,23H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZUOXUPKDCZLD-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)[N+](=O)[O-])S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=C(C=C4)[N+](=O)[O-])/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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